4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene
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Overview
Description
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8BrClS It is a derivative of benzene, featuring bromine, chlorine, and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced via the chloromethylation reaction, which involves the reaction of the brominated benzene with formaldehyde (CH2O) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the methylsulfanyl group to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) in polar solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
Scientific Research Applications
4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)-1-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but with an amino group instead of a methylsulfanyl group.
4-Bromo-2-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-Bromo-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a chloromethyl group.
Properties
Molecular Formula |
C8H8BrClS |
---|---|
Molecular Weight |
251.57 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5H2,1H3 |
InChI Key |
JLRWTNGYCIGFSO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)CCl |
Origin of Product |
United States |
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